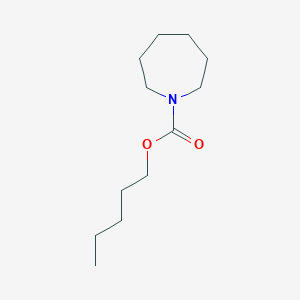
4-Decanol, 3,3-bis(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decanol, 3,3-bis(phenylthio)- is a chemical compound with the molecular formula C22H30OS2 It is characterized by the presence of a decanol backbone with two phenylthio groups attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decanol, 3,3-bis(phenylthio)- typically involves the reaction of decanol with phenylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to drive the reaction.
Catalyst: Common catalysts include acids or bases that facilitate the formation of the phenylthio groups.
Solvent: Organic solvents such as toluene or dichloromethane are often used to dissolve the reactants and products.
Industrial Production Methods
Industrial production of 4-Decanol, 3,3-bis(phenylthio)- may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decanol, 3,3-bis(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Decanol, 3,3-bis(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Decanol, 3,3-bis(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Decanol, 3,3-bis(methylthio)
- 4-Decanol, 3,3-bis(ethylthio)
- 4-Decanol, 3,3-bis(propylthio)
Uniqueness
4-Decanol, 3,3-bis(phenylthio)- is unique due to the presence of phenylthio groups, which impart distinct chemical and physical properties compared to its analogs with alkylthio groups
Eigenschaften
CAS-Nummer |
61173-88-4 |
|---|---|
Molekularformel |
C22H30OS2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
3,3-bis(phenylsulfanyl)decan-4-ol |
InChI |
InChI=1S/C22H30OS2/c1-3-5-6-13-18-21(23)22(4-2,24-19-14-9-7-10-15-19)25-20-16-11-8-12-17-20/h7-12,14-17,21,23H,3-6,13,18H2,1-2H3 |
InChI-Schlüssel |
NGTABUVOHZAEFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(CC)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)

![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
